![molecular formula C22H17F2N7O4 B2628567 3-(3,5-difluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one CAS No. 1223994-28-2](/img/structure/B2628567.png)
3-(3,5-difluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one
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Description
Scientific Research Applications
Muscle Relaxant Papaverin Intermediate
This compound serves as an intermediate in the synthesis of papaverin, a muscle relaxant. Papaverin is used to treat various conditions, including vascular spasms, renal colic, and gastrointestinal disorders. By participating in the synthesis of papaverin, our compound contributes to its pharmacological properties and potential therapeutic applications .
Protective Group in Organic Synthesis
The 3,4-dimethoxybenzyl group, present in this compound, acts as a protective group for thiol moieties. Researchers use it to enhance solubility and stability during chemical reactions. Importantly, this protective group can be selectively removed under specific conditions, allowing for further functionalization of the molecule .
Materials Science and Surface Modification
The compound’s unique structure may find applications in materials science. Researchers explore its use as a surface modifier or coating material. By functionalizing surfaces with this compound, they aim to enhance properties such as hydrophobicity, adhesion, or biocompatibility.
properties
IUPAC Name |
3-[(3,5-difluorophenyl)methyl]-6-[[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]triazolo[4,5-d]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17F2N7O4/c1-33-16-4-3-13(7-17(16)34-2)20-26-18(35-28-20)10-30-11-25-21-19(22(30)32)27-29-31(21)9-12-5-14(23)8-15(24)6-12/h3-8,11H,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMXZIIAJDPYNRM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)CN3C=NC4=C(C3=O)N=NN4CC5=CC(=CC(=C5)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17F2N7O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,5-difluorobenzyl)-6-((3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one |
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